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Compound of Interest

Compound Name:
6-Bromo-2,2-dimethylchroman-4-

amine

Cat. No.: B1283069 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data, including specific chemical properties and biological

activities for 6-Bromo-2,2-dimethylchroman-4-amine (CAS No. 226922-92-5), is not

extensively available in peer-reviewed literature. This guide has been compiled by referencing

data from chemical suppliers and extrapolating from scientific literature on structurally

analogous chroman derivatives. All proposed experimental protocols and biological activities

should be considered hypothetical until empirically validated.

Introduction
6-Bromo-2,2-dimethylchroman-4-amine is a heterocyclic organic compound featuring a

chroman core structure. The molecule is distinguished by a bromine atom at the 6-position, two

methyl groups at the 2-position, and an amine group at the 4-position. Its constituent functional

groups—a secondary amine and an aryl bromide—make it a valuable and versatile

intermediate in organic synthesis and medicinal chemistry[1].

The chroman scaffold is recognized as a "privileged structure" in drug discovery, as

compounds containing this moiety exhibit a wide range of biological activities[2][3]. Derivatives

of the chroman class are of significant interest for their potential therapeutic applications,

including the treatment of neurological and cardiovascular conditions[1]. This guide provides a

summary of its known characteristics and a scientifically grounded projection of its chemical

and biological properties based on related compounds.
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Chemical and Physical Properties
Quantitative physical and spectral data for 6-Bromo-2,2-dimethylchroman-4-amine are not

publicly documented. The following table summarizes its basic identifiers and provides

placeholders for key physical properties that require experimental determination.

Property Data Reference

CAS Number 226922-92-5 [1]

Molecular Formula C₁₁H₁₄BrNO -

Molecular Weight 256.14 g/mol -

Appearance Data Not Available -

Melting Point Data Not Available -

Boiling Point Data Not Available -

Solubility Data Not Available -

pKa Data Not Available -

Synthesis and Reactivity
A specific, validated synthetic protocol for 6-Bromo-2,2-dimethylchroman-4-amine is not

published. However, a plausible and efficient synthetic route can be proposed based on

established methodologies for analogous chroman-4-amines and their precursors. The most

logical approach involves the synthesis of the corresponding chroman-4-one intermediate,

followed by reductive amination.
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Caption: Proposed synthetic workflow for 6-Bromo-2,2-dimethylchroman-4-amine.

Experimental Protocols
The following protocols are adapted from general procedures for the synthesis of chroman-4-

ones and their conversion to chroman-4-amines.
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Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one (Precursor) This procedure is

adapted from the microwave-assisted synthesis of substituted chroman-4-ones[2][4].

To a 0.4 M solution of 4-bromo-2-hydroxyacetophenone in ethanol, add 1.1 equivalents of 3-

methyl-2-butenal (prenal) and 1.1 equivalents of a suitable base such as diisopropylamine

(DIPA).

Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

After cooling, dilute the mixture with dichloromethane (CH₂Cl₂).

Wash the organic phase sequentially with 1 M HCl (aq), water, and brine.

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

Purify the crude product via flash column chromatography to yield 6-Bromo-2,2-

dimethylchroman-4-one.

Step 2: Synthesis of 6-Bromo-2,2-dimethylchroman-4-amine This protocol is a standard

reductive amination, a common method for converting ketones to amines.

Dissolve 6-Bromo-2,2-dimethylchroman-4-one in a suitable solvent like methanol or ethanol.

Add an excess of an ammonia source, such as ammonium acetate (NH₄OAc).

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium

triacetoxyborohydride (NaBH(OAc)₃), portion-wise while stirring at room temperature.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Quench the reaction carefully with water and adjust the pH to be basic using an aqueous

NaOH solution.

Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate

under reduced pressure.

Purify the resulting amine via column chromatography or crystallization.

Spectroscopic Data
While experimental spectra for this specific compound are not available, the following table

outlines the expected characteristic signals for structural elucidation.

Technique Expected Characteristic Signals

¹H NMR

- Singlets for the two diastereotopic methyl

groups at C2. - Signals for the diastereotopic

methylene protons at C3. - A signal for the

methine proton at C4. - A broad singlet for the -

NH₂ protons. - Signals in the aromatic region

corresponding to the protons on the substituted

benzene ring.

¹³C NMR

- Resonances for the two methyl carbons at C2.

- A resonance for the quaternary carbon at C2. -

Resonances for the C3 and C4 carbons. - Six

distinct signals in the aromatic region, including

two quaternary carbons (one attached to Br, one

to O).

IR (Infrared)

- N-H stretching bands (typically two for a

primary amine) around 3300-3500 cm⁻¹. - C-H

stretching bands for alkyl and aromatic groups

below 3100 cm⁻¹. - C-N stretching bands

around 1020-1250 cm⁻¹. - C-Br stretching band

in the fingerprint region.

MS (Mass Spec)

- A molecular ion peak (M⁺) and an M+2 peak of

nearly equal intensity, characteristic of a

monobrominated compound.
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Potential Biological Activity and Signaling Pathways
There is no direct research on the biological activity of 6-Bromo-2,2-dimethylchroman-4-
amine. However, extensive research on the closely related chroman-4-one scaffold has

identified these molecules as potent and selective inhibitors of Sirtuin 2 (SIRT2)[2][4][5]. SIRT2

is a NAD⁺-dependent deacetylase enzyme that targets non-histone proteins, including α-

tubulin, and is implicated in aging-related diseases such as neurodegenerative disorders[2].

Given its structural foundation, 6-Bromo-2,2-dimethylchroman-4-amine is a strong candidate

for investigation as a SIRT2 inhibitor. The introduction of the amine group at the 4-position may

alter binding affinity and selectivity compared to its ketone precursor. Inhibition of SIRT2

prevents the deacetylation of its substrates, which can impact cellular processes like

cytoskeletal dynamics and cell cycle regulation.
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Caption: Potential mechanism of action via inhibition of the SIRT2 signaling pathway.

Conclusion
6-Bromo-2,2-dimethylchroman-4-amine is a chemical intermediate with significant potential

in the field of drug discovery. While empirical data on its properties and functions are scarce, its

structural similarity to known bioactive chroman derivatives, particularly SIRT2 inhibitors,

makes it a compelling target for further research. The synthetic pathways and potential

biological context outlined in this guide provide a foundational framework for scientists aiming
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to explore the therapeutic promise of this and related compounds. Future experimental work is

essential to fully characterize its chemical behavior, spectral properties, and pharmacological

profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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